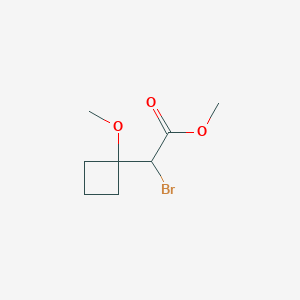
Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate
Descripción general
Descripción
Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate is a versatile organic compound with the molecular formula C8H13BrO3 and a molecular weight of 237.09 g/mol . This compound is characterized by a bromine atom attached to a cyclobutyl ring, which is further substituted with a methoxy group and an ester functional group. It is commonly used as a building block in organic synthesis due to its reactivity and structural features.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Mode of Action
It is known that bromoacetates, in general, can react with conjugated bases to produce alkylated carbene complexes .
Biochemical Pathways
Bromoacetates are known to be involved in the alkylation of phenol and amino groups, which can affect various biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Bromoacetates are known to be involved in the chemical modification of histidine and the synthesis of coumarins and cis-cyclopropane .
Action Environment
It is generally recommended to avoid the release of bromoacetates to the environment .
Análisis Bioquímico
Biochemical Properties
Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, which can modify the structure and function of these molecules . For instance, it can alkylate phenol and amino groups, which may lead to changes in enzyme activity and protein function . The nature of these interactions often involves the formation of stable covalent bonds, which can result in the inhibition or activation of enzymatic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, its alkylating properties can lead to the modification of DNA and proteins, which in turn can affect gene expression and cellular responses. Additionally, it may impact metabolic pathways by interacting with key enzymes involved in cellular metabolism, thereby altering the metabolic flux and levels of metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, forming covalent bonds that can inhibit or activate enzymes . This compound can also induce changes in gene expression by modifying DNA and histones, leading to alterations in chromatin structure and transcriptional activity . The binding interactions with enzymes and other proteins are crucial for its biochemical activity, as they determine the specificity and extent of its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has been observed to cause sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. The compound’s interactions with metabolic enzymes are critical for its role in biochemical reactions, as they determine the efficiency and outcome of these processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biochemical activity, as its accumulation in certain areas may enhance or inhibit its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical activity, as certain cellular environments may enhance or inhibit its effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-2-(1-methoxycyclobutyl)acetate typically involves the bromination of a suitable precursor. One common method is the bromination of methyl 2-(1-methoxycyclobutyl)acetate using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclobutyl acetates.
Reduction: Formation of 2-(1-methoxycyclobutyl)ethanol.
Oxidation: Formation of 2-bromo-2-(1-oxocyclobutyl)acetate.
Comparación Con Compuestos Similares
Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate can be compared with other similar compounds such as:
Methyl bromoacetate: A simpler ester with a bromine atom, used in similar nucleophilic substitution reactions.
tert-Butyl bromide: An organic compound with a tert-butyl group attached to a bromide substituent, used as a standard reagent in synthetic organic chemistry.
The uniqueness of this compound lies in its cyclobutyl ring structure, which imparts distinct reactivity and steric properties compared to other brominated esters.
Propiedades
IUPAC Name |
methyl 2-bromo-2-(1-methoxycyclobutyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO3/c1-11-7(10)6(9)8(12-2)4-3-5-8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPFVNKRLHTTHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1(CCC1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803597-04-7 | |
| Record name | methyl 2-bromo-2-(1-methoxycyclobutyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1435534.png)
![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1435537.png)
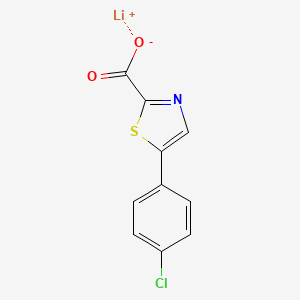
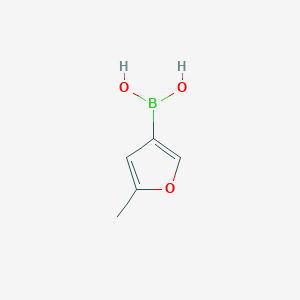
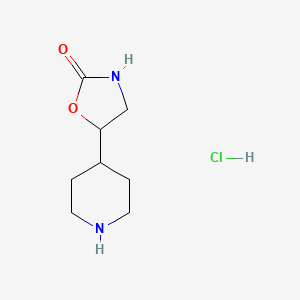
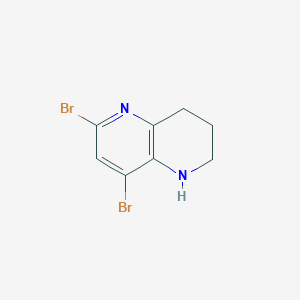
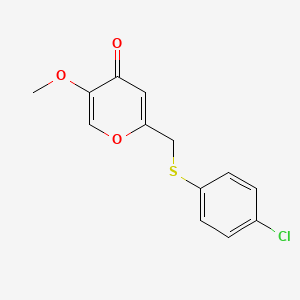
![1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B1435544.png)
![3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride](/img/structure/B1435548.png)
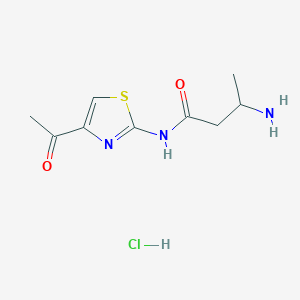

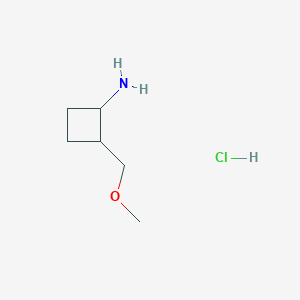
![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)
![Methyl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate](/img/structure/B1435555.png)
